Tranilast - 70806-55-2

Tranilast

Catalog Number: EVT-286408
CAS Number: 70806-55-2
Molecular Formula: C18H17NO5
Molecular Weight: 327.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid) is a synthetic chemical compound with diverse biological activities. [] Initially developed and primarily used as an anti-allergic agent, Tranilast has garnered significant attention in scientific research for its potential therapeutic applications in various diseases beyond allergy. [] Its diverse biological activities, including anti-inflammatory, anti-fibrotic, anti-proliferative, and anti-tumor effects, have made it a subject of extensive investigation in both in vitro and in vivo studies. [, ]

Synthesis Analysis

While several synthesis routes for Tranilast exist, a commonly employed method involves a two-step reaction. [] First, 3,4-dimethoxycinnamic acid is converted to its corresponding acid chloride using a chlorinating agent such as thionyl chloride. [] Subsequently, the acid chloride is reacted with anthranilic acid in the presence of a base like pyridine, yielding Tranilast. [] The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to enhance the yield and purity of the final product.

Molecular Structure Analysis

Tranilast comprises a cinnamic acid moiety linked to an anthranilic acid moiety via an amide bond. [] The cinnamic acid portion contains two methoxy groups at positions 3 and 4 of the benzene ring. [] This structural feature contributes to its pharmacological properties by influencing its binding affinity to target proteins.

Mechanism of Action

Tranilast exerts its pleiotropic effects through multifaceted mechanisms, primarily involving the modulation of various signaling pathways and cellular processes. [, ] One of its key mechanisms of action involves the inhibition of transforming growth factor-beta (TGF-β) signaling. [, , , , , ] TGF-β is a potent profibrotic cytokine implicated in the pathogenesis of various fibrotic diseases and cancer. Tranilast has been shown to suppress TGF-β production, thereby attenuating its downstream signaling cascade and reducing the expression of profibrotic genes, such as collagen and fibronectin. [, , , , , ]

Another important mechanism of action of Tranilast is its ability to modulate the activity of mast cells. [, , , , , ] Mast cells are immune cells involved in allergic reactions and inflammatory responses. Tranilast stabilizes mast cells, inhibiting their degranulation and the release of pro-inflammatory mediators like histamine, leukotrienes, and prostaglandins. [, , , , , ] This mast cell-stabilizing effect contributes to its anti-allergic and anti-inflammatory properties.

Additionally, Tranilast has been shown to modulate the expression and activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix (ECM) components. [] By regulating MMP activity, Tranilast influences ECM remodeling, a crucial process in wound healing, fibrosis, and cancer invasion.

Physical and Chemical Properties Analysis

Tranilast is a white to off-white crystalline powder. [] It exhibits limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide and ethanol. []

Applications
  • Fibrosis: Tranilast has shown promise in preclinical and clinical studies for treating fibrotic diseases affecting various organs, including the lungs, liver, kidneys, and skin. [, , , , , , , , , , ] Its ability to suppress TGF-β signaling, modulate ECM remodeling, and inhibit fibroblast proliferation makes it a potential therapeutic candidate for these conditions.

  • Cancer: Scientific research has investigated Tranilast as a potential anti-cancer agent. [, , , , , , ] Studies have shown that Tranilast can inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in various cancer models. [, , , , , , ] Its ability to inhibit TGF-β signaling, a pathway implicated in tumor progression and metastasis, makes it an attractive target for cancer therapy.

  • Vascular Diseases: Tranilast has demonstrated potential in preclinical studies for treating vascular diseases like atherosclerosis and restenosis. [, , , ] Its anti-inflammatory and anti-proliferative effects on vascular smooth muscle cells, coupled with its ability to suppress neointimal hyperplasia, contribute to its potential in this area.

  • Other Applications: Tranilast has been explored for its potential in other areas, such as preventing posterior capsular opacification after cataract surgery [], treating diabetic nephropathy [], and reducing hypertrophic scar formation. [, , ]

Gemcitabine

Relevance: Studies have shown that Tranilast can significantly enhance the sensitivity of pancreatic cancer cells to Gemcitabine []. This synergistic effect is attributed to Tranilast's ability to suppress ribonucleotide reductase 1 (RRM1), a protein that influences Gemcitabine sensitivity in cancer cells [].

4-Demethyltranilast (N-3)

Relevance: N-3, like Tranilast, can inhibit bilirubin glucuronosyltransferase activity, which is primarily mediated by UGT1A1 []. This inhibition may contribute to the hyperbilirubinemia observed in some patients taking Tranilast []. Furthermore, N-3 can also impact Tranilast glucuronosyltransferase activity, suggesting a potential interaction between the parent drug and its metabolite [].

Transforming Growth Factor-beta (TGF-β)

Relevance: Tranilast is known to inhibit TGF-β signaling, which is believed to be one of the mechanisms underlying its anti-fibrotic and anti-tumor effects. For instance, Tranilast's ability to attenuate left ventricular fibrosis in rats with renovascular hypertension is attributed to its antiproliferative effect on cardiac non-myocyte cells, likely through the inhibition of TGF-β signaling []. Similarly, Tranilast's efficacy in reducing tumor growth and fibrosis in colorectal cancer models is linked to its suppression of TGF-β expression [].

Mitoxantrone

Relevance: Researchers have explored the use of Tranilast in conjunction with Mitoxantrone to target breast cancer stem-like cells (CSCs) []. Treatment of breast cancer cells with Mitoxantrone enriches the population of CSCs, which are known for their increased resistance to chemotherapy []. Notably, Tranilast effectively inhibits the formation of mammospheres, a characteristic feature of CSCs, even in Mitoxantrone-selected cells, highlighting its potential as an adjuvant therapy in breast cancer treatment [].

Minocycline

Relevance: Clinicians have explored the combined use of Minocycline and Tranilast in the treatment of severe acne to prevent post-acne scarring []. This combination therapy aims to target both the bacterial and inflammatory components of severe acne []. While Minocycline primarily acts as an antibiotic, Tranilast is believed to inhibit mast cell degranulation and reduce collagen production, thereby mitigating scar formation [].

Quinapril

Relevance: In a study investigating the effects of Tranilast on cardiac fibrosis, researchers compared its efficacy to that of Quinapril []. While Quinapril reduced blood pressure and left ventricular weight, Tranilast demonstrated a significant reduction in cardiac fibrosis without affecting blood pressure, suggesting a distinct mechanism of action []. This finding highlights the potential of Tranilast as a therapeutic agent for cardiac fibrosis, independent of its blood pressure-lowering effects.

Budesonide

Relevance: Researchers investigated the therapeutic potential of intravesical budesonide foam in a rat model of bladder pain syndrome/interstitial cystitis (BPS/IC) induced by Tranilast []. The study demonstrated that intravesical budesonide effectively ameliorated BPS/IC symptoms, highlighting a potential therapeutic strategy for BPS/IC that could minimize the systemic side effects often associated with oral steroid therapy [].

5-Fluorouracil (5-FU)

Relevance: In a study evaluating the therapeutic potential of Tranilast in colorectal cancer, researchers investigated its effects in combination with 5-FU []. The combination of Tranilast and 5-FU exhibited synergistic anti-tumor activity, significantly reducing tumor growth compared to either agent alone []. Notably, this enhanced efficacy was associated with reduced tumor fibrosis and increased reactive oxygen species (ROS) production, suggesting multiple mechanisms of action underlying the synergistic effect [].

Aristolochic Acid (AA)

Relevance: Researchers have used AA to induce nephropathy in rat models to study the renoprotective effects of Tranilast [, , ]. These studies demonstrated that Tranilast effectively attenuated AA-induced kidney damage, suggesting its potential as a therapeutic agent for preventing or treating nephropathy [, , ].

Adriamycin (Doxorubicin)

Relevance: Adriamycin is known to cause nephrotoxicity as a side effect. Studies have investigated the renoprotective effects of Tranilast in Adriamycin-induced nephrotic syndrome in rats [, ]. Results indicated that Tranilast treatment could significantly reduce proteinuria, improve renal function, and attenuate renal pathological changes in these animal models, suggesting its potential as a therapeutic agent for preventing or mitigating Adriamycin-induced kidney damage [, ].

Cyclosporine A (CsA)

Relevance: CsA is known to cause nephrotoxicity as a side effect. In vitro studies using human renal tubular epithelial cells (HK-2) have shown that Tranilast can block the epithelial-to-mesenchymal transition (EMT) induced by CsA []. This finding suggests that Tranilast may have therapeutic potential for preventing or treating CsA-induced kidney fibrosis by inhibiting EMT, a key process in the development of fibrosis [].

Streptozotocin

Relevance: In a study investigating the effects of Tranilast on diabetic nephropathy, researchers used streptozotocin to induce diabetes in spontaneously hypertensive rats (SHR) []. The study demonstrated that Tranilast effectively reduced albuminuria, a marker of kidney damage, in diabetic SHR []. This renoprotective effect was attributed to Tranilast's ability to suppress the expression of extracellular matrix genes, highlighting its potential as a therapeutic agent for diabetic nephropathy.

Bleomycin

Relevance: Bleomycin is a well-established agent for inducing pulmonary fibrosis in animal models. Researchers have used this model to evaluate the anti-fibrotic efficacy of Tranilast [, ]. Studies demonstrated that Tranilast treatment could attenuate bleomycin-induced lung fibrosis in mice, suggesting its potential as a therapeutic agent for pulmonary fibrosis [, ].

Temozolomide (TMZ)

Relevance: In vitro studies using human glioblastoma multiforme cell lines (U87MG) have demonstrated a synergistic antiproliferative effect when TMZ is combined with Tranilast []. The combination therapy was more effective at inhibiting cell growth and inducing apoptosis compared to either drug alone []. This synergistic effect, along with the potential for dose reduction and reduced toxicity, highlights the potential of TMZ and Tranilast combination therapy as a promising strategy for treating glioblastoma multiforme.

Properties

CAS Number

70806-55-2

Product Name

Tranilast

IUPAC Name

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

InChI

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+

InChI Key

NZHGWWWHIYHZNX-CSKARUKUSA-N

SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC

Solubility

Soluble in DMSO

Synonyms

N-(3',4'-dimethoxycinnamoyl)anthranilic acid
tranilast
tranilast hydrate
tranilast sodium salt

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.